molecular formula C11H9FN6 B4463070 [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine

[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine

Cat. No.: B4463070
M. Wt: 244.23 g/mol
InChI Key: WEINGUACIHGXSP-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine: is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a fluoro-phenyl group and a hydrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with hydrazine hydrate, followed by cyclization with a suitable pyrazole derivative under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro-phenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 to S phase of the cell cycle .

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-7-1-3-8(4-2-7)18-11-9(5-16-18)10(17-13)14-6-15-11/h1-6H,13H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINGUACIHGXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
Reactant of Route 2
[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
Reactant of Route 3
[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine
Reactant of Route 4
[1-(4-Fluoro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-hydrazine

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